

Mipla (Methylisopropyllysergamide): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-isopropyllysergamide (**Mipla**) is a semi-synthetic psychedelic of the lysergamide class, structurally related to lysergic acid diethylamide (LSD). First synthesized and studied by Albert Hofmann, it has seen renewed interest within the research community and as a novel psychoactive substance. This document provides a comprehensive technical overview of **Mipla**, including its chemical properties, synthesis, pharmacological profile, and presumed mechanism of action. Due to the limited availability of extensive preclinical data for **Mipla**, this guide synthesizes the existing literature and provides context based on the broader understanding of psychedelic lysergamides.

Chemical and Physical Properties

Mipla, or methylisopropyllysergamide, is a chiral molecule with the full IUPAC name (6aR,9R)-N-isopropyl-N,6-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide. It is a structural isomer of LSD, where the two ethyl groups on the amide nitrogen are replaced by a methyl and an isopropyl group.



Property	Value
Molecular Formula	C20H25N3O
Molar Mass	323.44 g/mol
Appearance	(Predicted) White crystalline solid
Solubility	(Predicted) Soluble in organic solvents such as ethanol, methanol, and acetonitrile.

Synthesis

The synthesis of **Mipla**, like other lysergamides, typically starts from lysergic acid or a derivative thereof. One documented method involves a three-step synthesis starting from ergometrine maleate[1]. A general approach for the synthesis of lysergic acid amides involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired amine.

Experimental Protocol: General Synthesis of Lysergic Acid Amides

This protocol is a generalized procedure for the synthesis of lysergamide derivatives and should be adapted and optimized for the specific synthesis of **Mipla**.

Materials:

- Lysergic acid
- Coupling agents (e.g., PyBOP, HATU)
- N-methylisopropylamine
- Anhydrous, aprotic solvent (e.g., dimethylformamide)
- Tertiary amine base (e.g., diisopropylethylamine)
- Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)



Procedure:

- Activation of Lysergic Acid: Dissolve lysergic acid in an anhydrous, aprotic solvent under an inert atmosphere. Add the coupling agent and a tertiary amine base. Stir the mixture at room temperature for a specified time to allow for the formation of the activated ester.
- Amide Coupling: Add N-methylisopropylamine to the reaction mixture. Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.
- Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
 Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure Nmethyl-N-isopropyllysergamide.

Pharmacology

Mipla's pharmacological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT₂A receptor, where it acts as a partial agonist.[2] This interaction is believed to be the primary driver of its psychedelic effects.

Receptor Binding Affinity

Quantitative data on the binding affinity of **Mipla** at various receptors is limited. The most comprehensive data comes from a study by Huang et al. (1994), which investigated the binding of several N-isopropyl lysergamide derivatives to rat brain receptors.



Receptor	Radioligand	Tissue	Mipla Kı (nM)	LSD Kı (nM)	Reference
5-HT _{1a}	[³H]8-OH- DPAT	Rat Hippocampus	Similar to LSD	4.5	[2]
5-HT ₂	[³H]Ketanseri n	Rat Cortex	4-5 fold lower affinity than LSD	1.7	[2]
5-HT ₂	[¹²⁵ l]DOI	Rat Cortex	Similar to LSD	1.1	[2]

Note: The study by Huang et al. stated that the K_i values for **Mipla** at the 5-HT_{1a} and [^{125}I]DOI labeled 5-HT₂ sites were "similar to those of LSD" without providing the exact numerical values.

In Vivo Potency

The same study by Huang et al. (1994) also evaluated the potency of **Mipla** in a drug discrimination paradigm in rats trained to recognize LSD. This in vivo assay provides a measure of the compound's ability to produce LSD-like subjective effects.

Compound	ED ₅₀ (mg/kg)	Relative Potency (LSD = 1)
LSD	0.08	1
Mipla	~0.16 - 0.24	~0.33 - 0.5

Note: The ED₅₀ for **Mipla** was reported to be "two to three times larger than that of LSD".

Functional Activity

Specific data from in vitro functional assays for **Mipla**, such as EC₅₀ values from calcium flux or cAMP accumulation assays, are not readily available in the published literature. Based on its structural similarity to LSD and its in vivo effects, **Mipla** is presumed to be a partial agonist at the 5-HT₂A receptor.

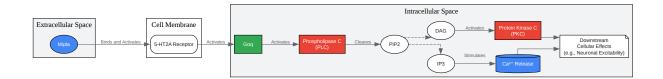
Signaling Pathways



The psychedelic effects of lysergamides are primarily mediated by the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Recent research has indicated that the psychedelic potential of 5-HT₂A agonists is correlated with the activation of the Gq/11 signaling pathway, rather than the β-arrestin pathway.[3]

Presumed 5-HT₂A Receptor Signaling Cascade for Mipla

The following diagram illustrates the generally accepted signaling pathway for psychedelic 5- HT_2A receptor agonists. It is presumed that **Mipla** follows a similar mechanism.



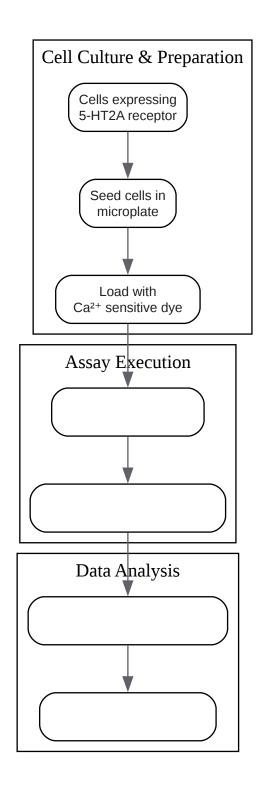
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Caption: Presumed 5-HT₂A receptor signaling pathway for Mipla.

Experimental Workflow for Assessing Functional Activity

A common method to determine the functional activity and signaling bias of a compound at the 5-HT₂A receptor is to use cell-based assays that measure downstream signaling events.





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Caption: Workflow for a calcium flux functional assay.

Experimental Protocols



Detailed experimental protocols for **Mipla** are not widely published. The following are generalized protocols based on standard methodologies for characterizing similar compounds.

Radioligand Binding Assay Protocol (General)

This protocol describes a competitive binding assay to determine the affinity of **Mipla** for a specific receptor.

Materials:

- Cell membranes expressing the receptor of interest
- Radioligand with known affinity for the receptor
- Mipla in a range of concentrations
- Assay buffer
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the
 radioligand, and varying concentrations of Mipla in the assay buffer. Include wells for total
 binding (radioligand and membranes only) and non-specific binding (radioligand,
 membranes, and a high concentration of a known unlabeled ligand).
- Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.



- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of Mipla. Plot the data to generate a competition curve and determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

Calcium Flux Assay Protocol (General)

This protocol measures the functional agonism of **Mipla** at Gq-coupled receptors like the 5-HT₂A receptor.

Materials:

- Cells stably expressing the 5-HT₂A receptor
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Mipla in a range of concentrations
- Fluorescence plate reader with an injection system

Procedure:

- Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and grow to confluence.
- Dye Loading: Wash the cells with assay buffer and then incubate them with the calciumsensitive fluorescent dye in the dark at 37°C for approximately one hour.
- Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence in a fluorescence plate reader.



- Compound Addition: Inject varying concentrations of Mipla into the wells while continuously
 measuring the fluorescence.
- Data Analysis: Determine the peak fluorescence response for each concentration of **Mipla**. Plot the data to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration of **Mipla** that elicits a half-maximal response.

Conclusion and Future Directions

Mipla is a classic lysergamide psychedelic with a pharmacological profile similar to, but less potent than, LSD. Its primary mechanism of action is believed to be partial agonism at the 5-HT₂A receptor, leading to the activation of the Gq/11 signaling pathway. While some quantitative data on its receptor binding and in vivo potency exist, a comprehensive characterization of its full receptor profile and functional activity at various targets is lacking.

Future research should focus on:

- Comprehensive Receptor Screening: A full receptorome screening to identify all potential molecular targets of Mipla.
- In Vitro Functional Assays: Detailed characterization of Mipla's efficacy and potency at a
 wide range of serotonin and other receptors using functional assays.
- Signaling Bias Determination: Investigation into the specific signaling bias of **Mipla** at the 5-HT₂A receptor (Gg/11 vs. β -arrestin) to better understand its psychedelic potential.
- In Vivo Studies: Further in vivo studies to characterize its behavioral and physiological effects in more detail.

A more complete understanding of the pharmacology of **Mipla** will not only be valuable for the scientific and drug development communities but also for forensic and clinical toxicology.

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